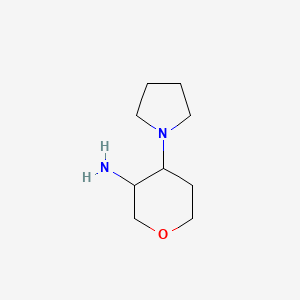
4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-3-amine
描述
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused with a pyrrolidine ring and an amine group. Its molecular formula is C8H16N2O, and it is known for its versatility in synthetic chemistry and potential therapeutic applications.
属性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-yloxan-3-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-7-12-6-3-9(8)11-4-1-2-5-11/h8-9H,1-7,10H2 |
InChI 键 |
HWKKXSCZWILNQN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2CCOCC2N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of trans-4-(1-pyrrolidinyl)tetrahydro-3,4-furanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to yield different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
科学研究应用
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic agent.
作用机制
The mechanism of action of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .
相似化合物的比较
Similar Compounds
Tetrahydro-4-(1-pyrrolidinyl)-3-furanol: Similar structure but with a furan ring instead of a pyran ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is unique due to its combination of a tetrahydropyran ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


